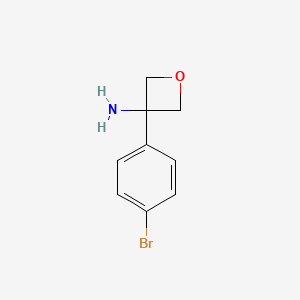![molecular formula C15H22N2O3S B2462265 1-(Cyclopropanesulfonyl)-4-[(4-methoxyphenyl)methyl]piperazine CAS No. 2415539-63-6](/img/structure/B2462265.png)
1-(Cyclopropanesulfonyl)-4-[(4-methoxyphenyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropanesulfonyl)-4-[(4-methoxyphenyl)methyl]piperazine is a complex organic compound that belongs to the piperazine family Piperazines are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-(Cyclopropanesulfonyl)-4-[(4-methoxyphenyl)methyl]piperazine involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1-(Cyclopropanesulfonyl)-4-[(4-methoxyphenyl)methyl]piperazine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or methoxy groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropanesulfonyl)-4-[(4-methoxyphenyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-[(4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways:
GABA Receptor Agonist: The compound binds to GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain cells.
Apoptosis Induction: In cancer cells, the compound induces apoptosis through the intrinsic mitochondrial signaling pathway, involving proteins like caspase-3 and Bax.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopropanesulfonyl)-4-[(4-methoxyphenyl)methyl]piperazine can be compared with other piperazine derivatives:
1-(4-Methoxyphenyl)piperazine: This compound is similar but lacks the cyclopropylsulfonyl group, making it less complex.
1-(2-Methoxyphenyl)piperazine: This derivative has a methoxy group in a different position, affecting its chemical properties and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological effects.
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-20-14-4-2-13(3-5-14)12-16-8-10-17(11-9-16)21(18,19)15-6-7-15/h2-5,15H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPHSGOJVXFBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-ethyl-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2462188.png)








![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2462198.png)
![Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2462199.png)
![1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2462203.png)
